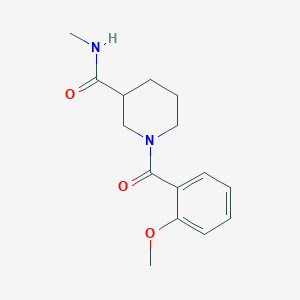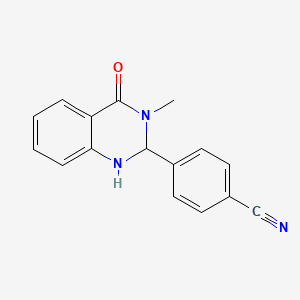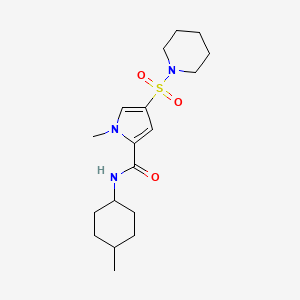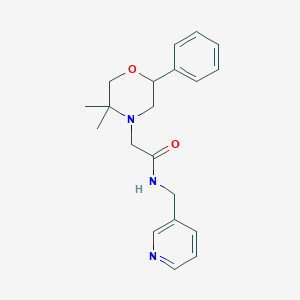
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that is involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and inflammation. The adenosine A1 receptor is one of four adenosine receptor subtypes and is primarily found in the heart and brain. (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide works by binding to the adenosine A1 receptor and blocking the action of adenosine.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, which may be useful in the treatment of cardiovascular diseases. (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic compound, which allows for consistent and reproducible results. However, one limitation of using (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its potential toxicity. It is important for researchers to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for the study of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological diseases. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide and its effects on the adenosine A1 receptor. Finally, the development of new synthetic compounds that are more selective and less toxic than (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide may be an area of future research.
Méthodes De Synthèse
The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps. The first step involves the reaction of 2,3-difluorobenzylamine with 1-phenylethyl bromide in the presence of potassium carbonate to produce 2,3-difluorophenylethylamine. The second step involves the reaction of 2,3-difluorophenylethylamine with (Z)-2-cyano-3-bromoprop-2-enamide in the presence of potassium carbonate to produce (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to decrease heart rate and blood pressure. Additionally, (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O/c1-12(13-6-3-2-4-7-13)22-18(23)15(11-21)10-14-8-5-9-16(19)17(14)20/h2-10,12H,1H3,(H,22,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXEZORBZYORB-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=C(C(=CC=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-dimethyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7562552.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7562573.png)
![2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B7562574.png)
![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)



![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)